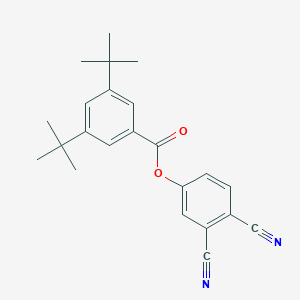
3,4-dicyanophenyl 3,5-di(tert-butyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-dicyanophenyl 3,5-di(tert-butyl)benzoate is an organic compound with the molecular formula C23H24N2O2 It is characterized by the presence of two cyano groups attached to a phenyl ring and a benzoate ester group with two tert-butyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dicyanophenyl 3,5-di(tert-butyl)benzoate typically involves the esterification of 3,4-dicyanophenol with 3,5-ditert-butylbenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an aprotic solvent such as dichloromethane. The reaction conditions often include stirring at room temperature for several hours to ensure complete esterification.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can facilitate large-scale synthesis. Purification is typically achieved through recrystallization or chromatographic techniques.
化学反応の分析
Types of Reactions
3,4-dicyanophenyl 3,5-di(tert-butyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the conversion of cyano groups to amines.
Substitution: Nucleophilic substitution reactions can occur at the cyano groups or the ester moiety, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3,4-dicyanophenyl 3,5-di(tert-butyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
作用機序
The mechanism of action of 3,4-dicyanophenyl 3,5-di(tert-butyl)benzoate depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The cyano groups and ester moiety can participate in various interactions, including hydrogen bonding and hydrophobic interactions, influencing the compound’s activity and specificity.
類似化合物との比較
Similar Compounds
3,4-Dicyanophenyl benzoate: Lacks the tert-butyl groups, leading to different physical and chemical properties.
3,5-Ditert-butylbenzoic acid: Contains the tert-butyl groups but lacks the cyano groups, resulting in different reactivity and applications.
4-Cyanophenyl 3,5-ditert-butylbenzoate:
Uniqueness
3,4-dicyanophenyl 3,5-di(tert-butyl)benzoate is unique due to the combination of cyano groups and tert-butyl groups, which impart distinct steric and electronic properties. This uniqueness makes it valuable in specific synthetic applications and research areas where these properties are advantageous.
特性
分子式 |
C23H24N2O2 |
|---|---|
分子量 |
360.4g/mol |
IUPAC名 |
(3,4-dicyanophenyl) 3,5-ditert-butylbenzoate |
InChI |
InChI=1S/C23H24N2O2/c1-22(2,3)18-9-16(10-19(12-18)23(4,5)6)21(26)27-20-8-7-15(13-24)17(11-20)14-25/h7-12H,1-6H3 |
InChIキー |
ZYGDDXCWNNBQIL-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(=O)OC2=CC(=C(C=C2)C#N)C#N)C(C)(C)C |
正規SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(=O)OC2=CC(=C(C=C2)C#N)C#N)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-chlorophenoxy)-N'-{5-methoxy-2-[(3-methoxybenzyl)oxy]benzylidene}acetohydrazide](/img/structure/B386972.png)
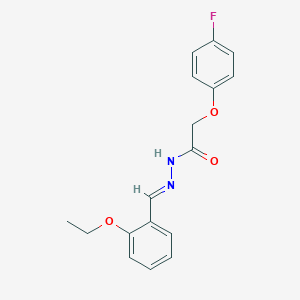
![N'-[(E)-(2,4-dichloro-5-nitrophenyl)methylidene]-4-fluorobenzohydrazide](/img/structure/B386974.png)
![2-(4-iodophenoxy)-N'-[2-(octyloxy)benzylidene]acetohydrazide](/img/structure/B386978.png)

![N'-[1-(4-tert-butylphenyl)ethylidene]octanohydrazide](/img/structure/B386980.png)
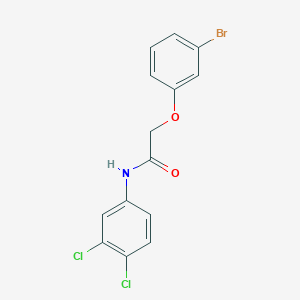


![N'-[(E)-(1,2-dimethyl-1H-indol-3-yl)methylidene]-2-hydroxy-2-phenylacetohydrazide](/img/structure/B386988.png)
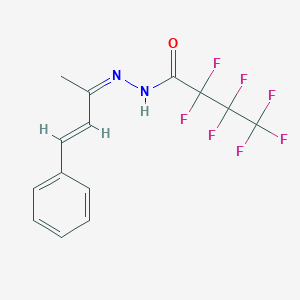
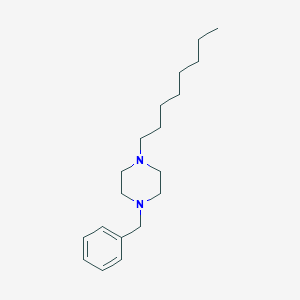
![4-CHLORO-N~1~-[3-({2-[(E)-1-(2,6-DICHLOROPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]BENZAMIDE](/img/structure/B386994.png)
